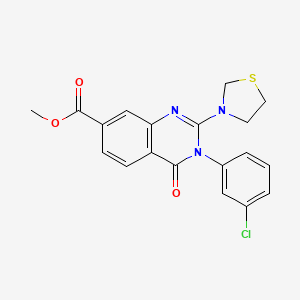

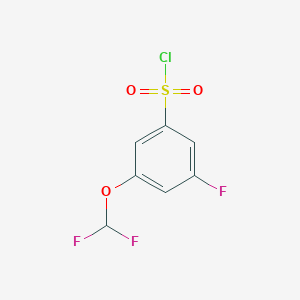

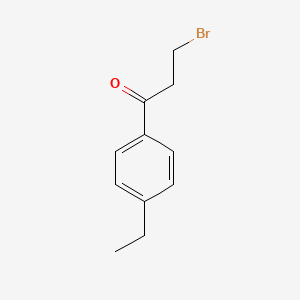

![molecular formula C11H12Cl2F3N3O B2959573 4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide CAS No. 339014-69-6](/img/structure/B2959573.png)

4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety . These structural features contribute to the unique physicochemical properties of the compound .Applications De Recherche Scientifique

Luminescent and Magnetic Properties

4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide is a part of novel chelating ligands used in the synthesis of lanthanide(III) complexes. These complexes exhibit luminescent properties and magnetic behaviors. The coordination ability of ligands functionalized by azobenzene, as seen in these ligands, is significant for the development of dual-function materials with both photoisomerization and photoluminescence properties (Lin et al., 2017).

Corrosion Inhibition

Some derivatives of this compound, specifically 4H-triazole derivatives, have been studied for their use in corrosion inhibition. These compounds are effective in protecting mild steel in hydrochloric acid solutions, showing significant inhibition efficiency (Bentiss et al., 2007).

Antitumor and Antioxidant Evaluation

In medical research, certain derivatives related to this compound have been synthesized and evaluated for their antitumor, cytotoxic, and antioxidant activities. These compounds displayed promising in vitro anticancer activity against various cell lines, including HepG2, WI 38, VERO, and MCF-7 (Metwally et al., 2012).

Biomonitoring of Perfluoroalkyl Acids

Research on biomonitoring of perfluoroalkyl acids in human urine has utilized derivatives of this compound. This study aimed to assess exposure to perfluoroalkyl acids, demonstrating the compound's relevance in environmental and health sciences (Jurado‐Sánchez et al., 2014).

Drug Delivery Applications

The compound is also explored in the context of drug delivery. Specifically, research on the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage used derivatives of this compound. This application is vital for developing new drug delivery systems, particularly for cancer treatment (Mattsson et al., 2010).

Mécanisme D'action

Orientations Futures

The future directions for the research and application of TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Propriétés

IUPAC Name |

4-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylbutanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2F3N3O/c1-19(18-9(20)3-2-4-12)10-8(13)5-7(6-17-10)11(14,15)16/h5-6H,2-4H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNNQPACZQEFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

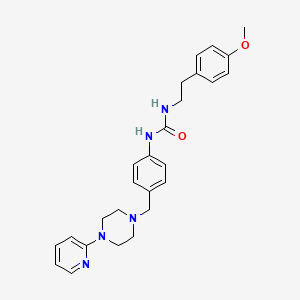

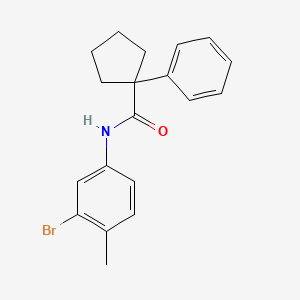

![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)

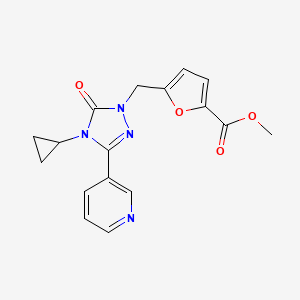

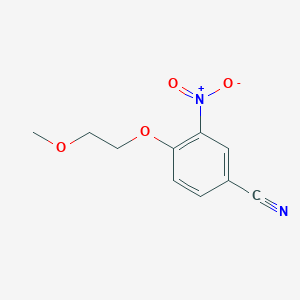

![N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2959496.png)

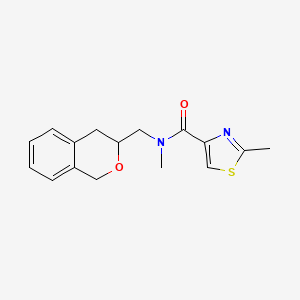

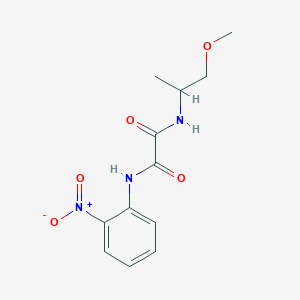

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)

![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)